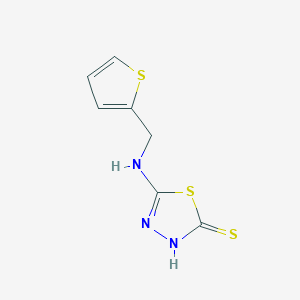

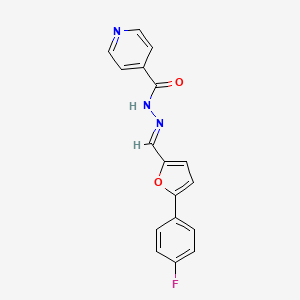

![molecular formula C25H21N3O2 B2419326 8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-64-6](/img/structure/B2419326.png)

8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound is known for its unique chemical structure and promising biological activities, making it an attractive target for researchers.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Constrained Pyrazolo[4,3-c]quinoline Derivatives : Kasiotis et al. (2006) reported the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives, potentially acting as ligands for the estrogen receptor. This work demonstrates an approach to functionalize easily accessible dihydroquinolinones into desired pyrazole derivatives, highlighting the chemical versatility of the pyrazolo[4,3-c]quinoline scaffold (Kasiotis, Fokialakis, & Haroutounian, 2006).

Regioselective Synthesis of Pyrazoloquinolinones : Chimichi, Boccalini, & Matteucci (2008) explored the reaction of 3-acyl-4-methoxy-1-methylquinolinones with hydrazines, leading to the regioselective formation of 1,3-disubstituted or 2,3-disubstituted pyrazolo[4,3-c]quinolin-4(5H)ones. This study sheds light on the regiochemistry of such reactions, which is crucial for developing synthetic strategies for related compounds (Chimichi, Boccalini, & Matteucci, 2008).

Biological Activities

- Antimicrobial Studies : Gupta & Chaudhary (2012) synthesized thiazolo and thiazino benzo[h]quinazolines, demonstrating their antimicrobial potential. The study highlights the bioactivity of the quinazoline derivatives, which could inform further research on the use of pyrazolo[4,3-c]quinoline derivatives as antimicrobial agents (Gupta & Chaudhary, 2012).

Material Science Applications

- Organic Light Emitting Diodes (OLED) : Szlachcic et al. (2015) worked on helical molecules derived from alkylated pyrazolo[3,4-b]quinoline halides for use in OLEDs. Their research demonstrates the potential of these compounds in creating high-quality films for OLED applications, contributing to the development of more efficient and durable electronic devices (Szlachcic et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects would depend on the specific targets and pathways that the compound influences .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s effectiveness .

Propiedades

IUPAC Name |

8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-29-19-10-8-17(9-11-19)15-28-16-22-24(18-6-4-3-5-7-18)26-27-25(22)21-14-20(30-2)12-13-23(21)28/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBQNVOBANUNJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

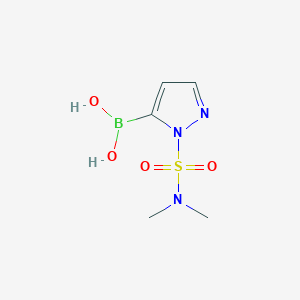

![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2419243.png)

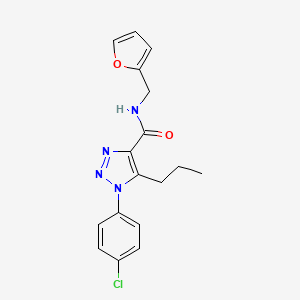

![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B2419244.png)

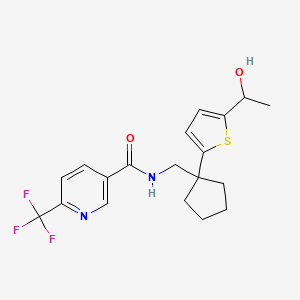

![Ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2419246.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419256.png)

![3-amino-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2419257.png)

![5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2419258.png)

![N-[7-(2,2-dimethylpropanoylamino)-9-oxoxanthen-2-yl]-2,2-dimethylpropanamide](/img/structure/B2419262.png)

![4,5-Dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid ethyl ester](/img/structure/B2419264.png)